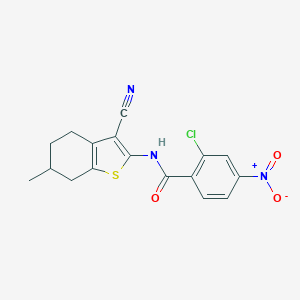

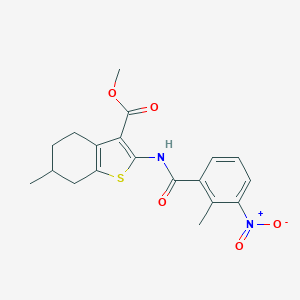

![molecular formula C16H14N4O6S B447385 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 312925-58-9](/img/structure/B447385.png)

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This specific compound features a benzamido group substituted with two nitro groups at the 2 and 4 positions, and a tetrahydrobenzo[b]thiophene core with a carboxamide group at the 3 position.

Mechanism of Action

Target of Action

The primary target of 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is STING (Stimulator of Interferon Genes), an important immune-associated protein . STING is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells . It serves as a pattern-recognition receptor (PRR) as well as an adaptor molecule .

Mode of Action

This compound interacts with STING by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction with the CDN-binding domain of the STING protein . This interaction activates STING, triggering the IRF and NF-κB pathways .

Biochemical Analysis

Biochemical Properties

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the stimulator of interferon genes (STING) protein, which is an important immune-associated protein localized in the endoplasmic reticulum membrane . Upon activation by this compound, STING triggers the interferon regulatory factor (IRF) and nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to the production of type I interferons and proinflammatory cytokines . These interactions are crucial for priming innate immune responses and achieving antitumor efficacy .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase the phosphorylation of downstream signaling molecules such as TBK1 and IRF3, which are involved in the STING pathway . This activation leads to the production of interferons and cytokines, which play a role in immune responses and inflammation . Additionally, the compound’s effects on gene expression and cellular metabolism contribute to its potential anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the CDN-binding domain of the STING protein, forming canonical hydrogen bonds, π-π stacking interactions, and π-cation interactions . These interactions stabilize the active conformation of STING, leading to the activation of downstream signaling pathways . The compound’s ability to modulate enzyme activity and gene expression further contributes to its biochemical and pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, leading to sustained activation of the STING pathway and prolonged production of interferons and cytokines . The compound’s stability and degradation rates may vary depending on the experimental conditions and the specific cell types used in the studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively activate the STING pathway and produce immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including inflammation and tissue damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s interactions with the STING protein and its downstream signaling molecules play a crucial role in its metabolic effects . Additionally, the compound’s effects on metabolic flux and metabolite levels contribute to its overall biochemical and pharmacological properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s interactions with these transporters and proteins affect its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s activity and effects within different tissues and cell types .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the endoplasmic reticulum membrane, where it interacts with the STING protein . This localization is crucial for the compound’s ability to activate the STING pathway and produce immune responses . Additionally, the compound’s targeting signals and post-translational modifications may influence its localization and activity within specific cellular compartments .

Preparation Methods

The synthesis of 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 2,4-dinitrobenzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzamido group, using nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .

Scientific Research Applications

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include other thiophene derivatives such as:

2,3-Diarylbenzo[b]thiophene derivatives: Known for their antithrombolytic and biofilm inhibition activities.

Benzo[b]thiophene-2-carboxamide derivatives: Studied for their STING-agonistic activity and potential as immune modulators.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name |

2-[(2,4-dinitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S/c17-14(21)13-10-3-1-2-4-12(10)27-16(13)18-15(22)9-6-5-8(19(23)24)7-11(9)20(25)26/h5-7H,1-4H2,(H2,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGSAVCPKJNIRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N'-[1-(4-chlorophenyl)propylidene]-2-furohydrazide](/img/structure/B447310.png)

![2-[(3-Bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447311.png)

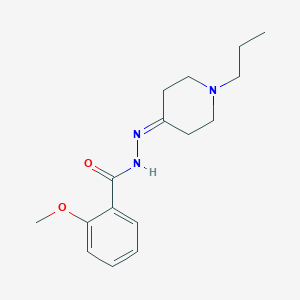

![2-methoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B447313.png)

![Isopropyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447315.png)

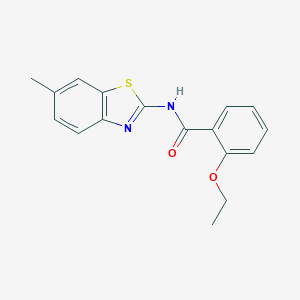

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447316.png)

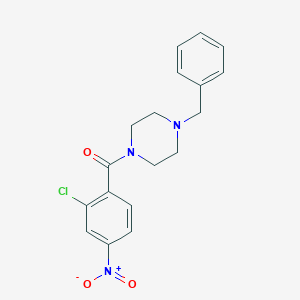

![2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B447319.png)

![4-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B447325.png)

![Isopropyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447326.png)